molecular formula C11H12Cl2N2O B14055396 1-(2,5-Dichlorobenzoyl)piperazine

1-(2,5-Dichlorobenzoyl)piperazine

Cat. No.: B14055396
M. Wt: 259.13 g/mol
InChI Key: GUAAGQUEVWSESI-UHFFFAOYSA-N
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Description

(2,5-dichlorophenyl)(piperazin-1-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dichlorophenyl)(piperazin-1-yl)methanone typically involves the reaction of 2,5-dichlorobenzoyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

(2,5-dichlorophenyl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as an insect repellent and insecticidal agent.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Used in the development of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of (2,5-dichlorophenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • (2-chlorophenyl)(piperazin-1-yl)methanone
  • (4-chlorophenyl)(piperazin-1-yl)methanone
  • (2,3-dichlorophenyl)(piperazin-1-yl)methanone

Uniqueness

(2,5-dichlorophenyl)(piperazin-1-yl)methanone is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound has shown distinct properties compared to its analogs, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C11H12Cl2N2O

Molecular Weight

259.13 g/mol

IUPAC Name

(2,5-dichlorophenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C11H12Cl2N2O/c12-8-1-2-10(13)9(7-8)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2

InChI Key

GUAAGQUEVWSESI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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